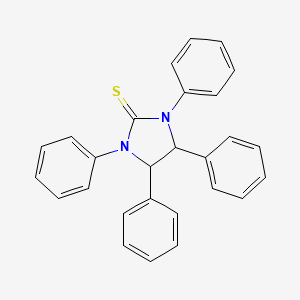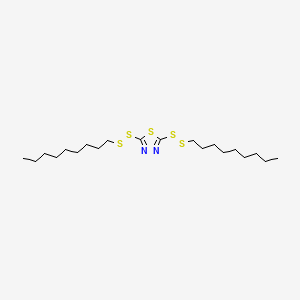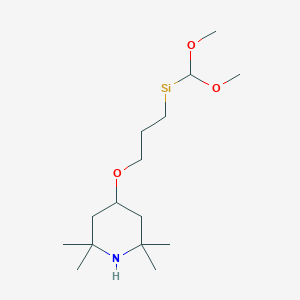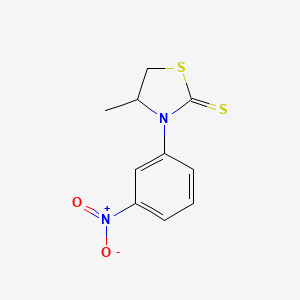
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring an ethyl group, a hydroxy group, and a phenyl group attached to the triazine ring, imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. One common method is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene . Another method includes the condensation of cyanoguanidine with the corresponding nitrile .
Industrial Production Methods
Industrial production of 1,3,5-triazines often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Melamine: 1,3,5-Triazine-2,4,6-triamine, known for its use in the production of melamine resins.
Cyanuric Acid: 1,3,5-Triazine-2,4,6-triol, used in the production of herbicides and disinfectants.
Uniqueness
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
116539-84-5 |
|---|---|
Molecular Formula |
C11H14N6O |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C11H14N6O/c1-2-12-9-14-10(16-11(15-9)17-18)13-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3,(H3,12,13,14,15,16,17) |
InChI Key |
XRBLTIFBNFYHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NO)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)




silane](/img/structure/B14308830.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)



